molecular formula C18H18N4 B13997816 6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone

6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone

Cat. No.: B13997816
M. Wt: 290.4 g/mol
InChI Key: KDNFQYYVOLGCGG-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone is a chemical compound with the molecular formula C14H14N4 It is a derivative of pyridine and quinoline, which are both nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone typically involves the condensation reaction between 6-Methyl-2-pyridinecarbaldehyde and 4,6-dimethyl-2-quinolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: The major products are typically oxides or ketones.

    Reduction: The major products are amines.

    Substitution: The major products depend on the nucleophile used but generally result in the replacement of the hydrazone group with the nucleophile.

Scientific Research Applications

6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-pyridinecarboxaldehyde: A related compound with similar structural features but lacking the quinolinylhydrazone group.

    4,6-Dimethyl-2-quinolinecarbaldehyde: Another related compound with a quinoline core but different functional groups.

Uniqueness

6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone is unique due to its combined pyridine and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

4,6-dimethyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-2-amine

InChI

InChI=1S/C18H18N4/c1-12-7-8-17-16(9-12)13(2)10-18(21-17)22-19-11-15-6-4-5-14(3)20-15/h4-11H,1-3H3,(H,21,22)

InChI Key

KDNFQYYVOLGCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)NN=CC3=CC=CC(=N3)C

Origin of Product

United States

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